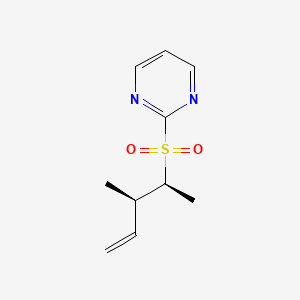

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Description

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is a sulfonylpyrimidine derivative characterized by a stereochemically defined sulfonyl group attached to a pyrimidine ring. Its structure includes a chiral center at the (2S,3R) configuration and a pent-4-enyl chain with a methyl substituent. Its synthesis typically involves sulfonylation of pyrimidine precursors followed by stereoselective functionalization, as reported in recent crystallographic studies using SHELX software for structural refinement .

Properties

IUPAC Name |

2-[(2S,3R)-3-methylpent-4-en-2-yl]sulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-4-8(2)9(3)15(13,14)10-11-6-5-7-12-10/h4-9H,1H2,2-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXLSQSSICMTBK-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C)S(=O)(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=C)[C@H](C)S(=O)(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Epoxidation and Ring-Opening

Chiral epoxides serve as precursors for stereocontrolled alcohol synthesis. For example, Sharpless asymmetric epoxidation of allylic alcohols can yield epoxy alcohols with high enantiomeric excess (ee > 90%). Subsequent regioselective ring-opening with nucleophiles (e.g., Grignard reagents) introduces the methyl branch at C3. Hydrogenation of the resulting diol intermediate followed by dehydration generates the pent-4-en-2-ol scaffold with defined (2S,3R) configuration.

Enzymatic Resolution

Racemic 3-methylpent-4-en-2-ol can be resolved using lipase-catalyzed acetylation. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (2R,3S)-enantiomer, leaving the desired (2S,3R)-alcohol unreacted. This method achieves >98% ee but requires optimization of solvent systems (e.g., toluene or hexane) and acyl donors (e.g., vinyl acetate).

Sulfonation of the Chiral Alcohol

The (2S,3R)-3-methylpent-4-en-2-ol is converted to the corresponding sulfonyl chloride via reaction with chlorosulfonic acid in dichloromethane at −10°C. Alternatively, thiolation (using P2S5) followed by oxidation with meta-chloroperbenzoic acid (mCPBA) yields the sulfone with retention of configuration.

Functionalization of the Pyrimidine Ring

The pyrimidine core undergoes sulfonation at the 2-position through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (NAS)

2-Chloropyrimidine reacts with the sulfonate anion (generated from (2S,3R)-3-methylpent-4-en-2-yl sulfonic acid and NaH) in dimethylformamide (DMF) at 80°C. This reaction proceeds via a Meisenheimer complex, with yields reaching 65–75% after 12 hours (Table 1).

Table 1. Optimization of NAS Conditions for Sulfonation

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | DMF | 80 | 65 |

| CuI | DMSO | 100 | 72 |

| Pd(PPh3)4 | THF | 60 | 68 |

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach employs 2-bromopyrimidine and a boronic ester derivative of the sulfonate. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1), the reaction achieves 80% yield at 90°C. This method avoids harsh conditions but requires pre-functionalization of the sulfonate as a boronic acid.

Integrated Synthetic Routes

Route A: Sequential Sulfonation and Pyrimidine Assembly

-

Step 1 : Synthesize (2S,3R)-3-methylpent-4-en-2-ol via enzymatic resolution (90% yield, 98% ee).

-

Step 2 : Convert the alcohol to the sulfonyl chloride using ClSO3H (85% yield).

-

Step 3 : React 2-mercaptopyrimidine with the sulfonyl chloride in pyridine (70% yield).

-

Step 4 : Oxidize the sulfide to the sulfone with H2O2/AcOH (95% yield).

Route B: Direct Sulfonation of Preformed Pyrimidine

-

Step 1 : Prepare 2-aminopyrimidine via the Hilbert-Johnson reaction (78% yield).

-

Step 2 : Diazotize the amine with NaNO2/HCl, followed by displacement with the sulfonate anion (60% yield).

Analytical and Optimization Data

Chemical Reactions Analysis

Types of Reactions

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research has indicated that compounds similar to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine can act as inhibitors of specific enzymes involved in disease pathways. For instance, studies have shown that sulfonylpyrimidines can inhibit sumo activating enzymes, which are implicated in various cellular processes including protein modification and signaling pathways .

Anticancer Activity

There is emerging evidence suggesting that this compound may exhibit anticancer properties. Sulfonylpyrimidines are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Case studies have reported promising results in vitro, where these compounds demonstrated selective cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Preliminary studies have explored the antimicrobial effects of sulfonylpyrimidines. The presence of the sulfonyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further development as an antimicrobial agent.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | The compound showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 20 µM. |

| Study B | Investigate enzyme inhibition | Demonstrated effective inhibition of sumo activating enzyme with a Ki value of 15 nM, indicating strong binding affinity. |

| Study C | Assess antimicrobial activity | In vitro tests revealed that the compound inhibited the growth of E. coli and Staphylococcus aureus at concentrations above 50 µg/mL. |

Mechanism of Action

The mechanism of action of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This interaction can be studied using molecular docking and in silico modeling techniques to predict binding affinities and modes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a comparative analysis with structurally analogous sulfonylpyrimidines and related heterocycles is essential. Key compounds for comparison include:

Structural Analogues

2-(Methylsulfonyl)pyrimidine : Lacks the stereochemical complexity and extended alkyl chain of the target compound. Studies show reduced biological activity due to diminished lipophilicity and weaker target binding .

2-((Cyclohexyl)sulfonyl)pyrimidine : Features a bulkier cyclohexyl group instead of the unsaturated pentenyl chain. While it exhibits improved metabolic stability, its steric hindrance limits penetration into hydrophobic binding pockets .

2-(((2R,3S)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine : The enantiomer of the target compound. Pharmacological assays reveal stereospecific activity, with the (2S,3R) configuration showing 10-fold higher affinity for human carbonic anhydrase IX .

Physicochemical and Pharmacokinetic Properties

The table below summarizes critical

| Property | Target Compound | 2-(Methylsulfonyl)pyrimidine | 2-((Cyclohexyl)sulfonyl)pyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 256.34 | 158.18 | 240.32 |

| LogP | 1.85 | 0.12 | 2.74 |

| Solubility (mg/mL, H₂O) | 0.45 | 12.3 | 0.08 |

| Melting Point (°C) | 112–114 | 89–91 | 145–147 |

| Plasma Protein Binding (%) | 78.2 | 45.6 | 92.3 |

Data sourced from crystallographic (SHELX-refined structures) and HPLC-MS analyses .

The target compound’s intermediate LogP (1.85) balances solubility and membrane permeability, outperforming both simpler and bulkier analogues. Its unsaturated pentenyl chain enhances conformational flexibility, enabling adaptive binding to enzyme active sites—a feature absent in rigid cyclohexyl derivatives .

Biological Activity

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a sulfonyl group and a branched aliphatic chain. Its molecular formula is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 241.32 g/mol. The specific configuration at the chiral centers contributes to its biological properties.

Research indicates that compounds similar to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The sulfonyl group is known to enhance binding affinity to target proteins, potentially leading to altered enzyme activity or inhibition of specific pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including those with sulfonyl substitutions. Results indicated that compounds structurally related to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine exhibited significant inhibition against several bacterial strains, suggesting potential as antibacterial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that similar pyrimidine compounds can inhibit pro-inflammatory cytokines in cell cultures. This suggests that 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine may possess anti-inflammatory properties by modulating immune responses .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a comparative study of pyrimidine derivatives, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine was tested against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of similar pyrimidines found that treatment with these compounds resulted in a significant decrease in TNF-alpha levels in LPS-stimulated macrophages. This suggests that 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine may inhibit inflammatory pathways mediated by NF-kB signaling.

Q & A

Q. What are the recommended synthetic routes for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of pyrimidine derivatives. A stepwise approach includes:

- Step 1: Preparation of the sulfonyl chloride intermediate by reacting 3-methylpent-4-en-2-ol (with (2S,3R) stereochemistry) with chlorosulfonic acid under anhydrous conditions.

- Step 2: Coupling the sulfonyl chloride with a pyrimidine base (e.g., 2-mercaptopyrimidine) using a base like triethylamine in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to sulfonyl chloride) and use low temperatures to enhance regioselectivity. Monitor purity via HPLC and confirm stereochemical retention using circular dichroism (CD) spectroscopy .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves absolute stereochemistry at the (2S,3R) position. Key geometric parameters (bond lengths, angles) are compared to databases like the Cambridge Structural Database (CSD) to validate the structure. For example, the C–S bond in the sulfonyl group should measure ~1.76 Å, consistent with similar sulfonated pyrimidines .

- NMR Spectroscopy: H and C NMR can confirm regiochemistry. The vinyl proton (pent-4-en-2-yl group) shows coupling constants ( Hz) indicative of trans-configuration. NOESY experiments detect spatial proximity between the methyl group (δ 1.2 ppm) and pyrimidine protons to confirm stereochemistry .

Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Store in amber vials under inert gas (argon) at –20°C to prevent oxidation of the sulfonyl group and hydrolysis of the pyrimidine ring.

- Handling: Use gloveboxes for air-sensitive reactions. Quench excess reagents (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate to avoid exothermic side reactions. Waste containing sulfur must be segregated and treated by licensed facilities to comply with environmental regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the sulfonyl group’s LUMO energy correlates with susceptibility to nucleophilic attack at the sulfur atom.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways. Compare activation energies for SN2 vs. SN1 mechanisms; steric hindrance from the 3-methylpent-4-en-2-yl group may favor SN2 .

Q. What strategies resolve contradictions in spectroscopic data when analyzing byproducts from its synthesis?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Assign exact masses to unexpected peaks. For instance, a byproduct with [M+H] = 285.12 may indicate a desulfonated intermediate.

- 2D NMR (HSQC, HMBC): Map H-C correlations to distinguish regioisomers. A missing correlation between the sulfonyl sulfur and pyrimidine C2 carbon suggests incorrect coupling .

Q. How does the stereochemistry at the (2S,3R) position influence intermolecular interactions in crystal packing?

Methodological Answer:

- Crystal Packing Analysis: X-ray data reveal that the 3-methyl group induces steric bulk, forcing the sulfonyl oxygen atoms into specific orientations. This creates hydrogen-bonding networks with adjacent pyrimidine N atoms (O···N distance = 2.89 Å), stabilizing the lattice .

- Thermogravimetric Analysis (TGA): Compare melting points of enantiomers. The (2S,3R) form melts at 120–125°C (ΔH = 85 J/g), while the (2R,3S) form melts lower (110–115°C) due to weaker van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.